![molecular formula C11H16N2O4 B2891297 Tert-butyl (2-(4-formyloxazol-5-YL)ethyl)carbamate CAS No. 2169530-25-8](/img/structure/B2891297.png)
Tert-butyl (2-(4-formyloxazol-5-YL)ethyl)carbamate
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Description
Synthesis Analysis
While specific synthesis methods for Tert-butyl (2-(4-formyloxazol-5-YL)ethyl)carbamate were not found, the formation of Boc-protected amines and amino acids, which are similar compounds, is usually conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis
The molecular structure of Tert-butyl (2-(4-formyloxazol-5-YL)ethyl)carbamate consists of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. The exact structure could not be found in the search results.Chemical Reactions Analysis
The Boc group in compounds like Tert-butyl (2-(4-formyloxazol-5-YL)ethyl)carbamate is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Scientific Research Applications
Synthesis of Antibiotics
AT18652: serves as an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . This antibiotic exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa. The compound’s role in the synthesis involves amination, reduction, esterification, trityl protection, and condensation steps, starting from 1-methyl-1H-pyrazol-5-amine.
Development of Anti-HIV Agents
The compound has potential applications in the synthesis of various aloperine derivatives, which are explored for their anti-HIV properties . These derivatives are part of ongoing research to find new treatments for HIV infection, and AT18652 plays a crucial role in the structural formation of these compounds.
Glaucoma Treatment Research
AT18652: is used in the synthesis of N-Boc-aminoalkoxyphenyl derivatives, which are precursors to pharmacophore elements for the treatment of glaucoma . The compound’s versatility in forming derivatives makes it valuable in the development of new therapeutic agents for eye conditions.
Antimalarial Activity
The tert-butyl group in heterocyclic compounds, like AT18652 , has been associated with enhanced biological activity . For instance, the attachment of a tert-butyl group to the quinolone system in primaquine analogs has shown a substantial improvement in antimalarial activity. This suggests that AT18652 could be modified to develop new antimalarial drugs.
Antidepressant and Antileishmanial Research
Compounds containing the triazinoindole group, which can be synthesized using AT18652 , have reported potent antidepressant and antileishmanial activities . This opens up avenues for the compound’s use in the synthesis of new drugs targeting these conditions.
Antibacterial Activity Screening
AT18652: and its derivatives can be screened for antibacterial activities against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Such screenings are essential for discovering new antibacterial agents and understanding the compound’s spectrum of activity.
properties
IUPAC Name |
tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)12-5-4-9-8(6-14)13-7-16-9/h6-7H,4-5H2,1-3H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDRSPVIKJDXCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C(N=CO1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate |
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